molecular formula C19H20N2O5S B2879970 N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-4-methylbenzenesulfonamide CAS No. 954634-52-7

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-4-methylbenzenesulfonamide

Cat. No.: B2879970
CAS No.: 954634-52-7
M. Wt: 388.44
InChI Key: ISHVYMJFQJMHGZ-UHFFFAOYSA-N
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Description

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-4-methylbenzenesulfonamide is a complex organic compound featuring a benzo[d][1,3]dioxole moiety, a pyrrolidinone ring, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-4-methylbenzenesulfonamide typically involves multiple steps:

    Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.

    Synthesis of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized via the reaction of an appropriate amine with succinic anhydride, followed by cyclization.

    Coupling Reactions: The benzo[d][1,3]dioxole and pyrrolidinone intermediates are then coupled using a suitable linker, often involving a reductive amination process.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations would include the scalability of each reaction step, the availability of starting materials, and the efficiency of purification processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzo[d][1,3]dioxole moiety can undergo oxidation reactions, potentially forming quinone derivatives.

    Reduction: The pyrrolidinone ring can be reduced to a pyrrolidine ring under hydrogenation conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Pyrrolidine derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-4-methylbenzenesulfonamide has been explored for its potential in several scientific research areas:

Comparison with Similar Compounds

Similar Compounds

    N-(benzo[d][1,3]dioxol-5-yl)-4-methylbenzenesulfonamide: Lacks the pyrrolidinone ring, which may reduce its biological activity.

    N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide: Similar structure but without the methyl group on the benzenesulfonamide, potentially affecting its binding affinity and specificity.

Uniqueness

The presence of the pyrrolidinone ring and the specific substitution pattern on the benzenesulfonamide group confer unique properties to N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-4-methylbenzenesulfonamide, making it a valuable compound for further research and development in medicinal chemistry .

Biological Activity

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-4-methylbenzenesulfonamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be described as follows:

  • Molecular Formula : C₁₈H₁₈N₂O₄S
  • Molecular Weight : 358.41 g/mol
  • IUPAC Name : this compound

The presence of the benzo[d][1,3]dioxole moiety is significant as it is known for various biological activities, including anti-inflammatory and anticancer effects.

Anticancer Properties

Recent studies have indicated that compounds containing the benzo[d][1,3]dioxole structure exhibit notable anticancer properties. For instance, derivatives of benzoxazepine have shown cytotoxic effects against various cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer) cells. The mechanism often involves the induction of apoptosis and modulation of pro-inflammatory cytokines like IL-6 and TNF-α, which are crucial in tumor progression and inflammation .

Anti-inflammatory Effects

The compound's sulfonamide group contributes to its anti-inflammatory activity. Sulfonamides have been widely studied for their ability to inhibit carbonic anhydrase and other enzymes involved in inflammatory processes. This inhibition can lead to decreased production of inflammatory mediators, thereby alleviating conditions such as arthritis and other inflammatory diseases .

Antimicrobial Activity

While the primary focus has been on anticancer and anti-inflammatory properties, some studies also report antimicrobial activity associated with similar compounds. For example, benzoxazepine derivatives have demonstrated limited antimicrobial effects against specific bacterial strains, suggesting that modifications to the molecular structure could enhance this activity .

Study 1: Synthesis and Evaluation of Benzoxazepine Derivatives

In a study published in the Journal of Brazilian Chemical Society, researchers synthesized various benzoxazepine derivatives and evaluated their biological activities. The results indicated significant cytotoxicity against solid tumor cell lines with varying efficacy depending on the specific derivative used. The study highlighted that compounds with the benzo[d][1,3]dioxole moiety exhibited enhanced anticancer properties compared to others without this structure .

Study 2: Mechanistic Insights into Anti-inflammatory Activity

Another study investigated the anti-inflammatory mechanisms of sulfonamide derivatives. It was found that these compounds could effectively reduce levels of pro-inflammatory cytokines in vitro. The researchers concluded that this compound could be a promising candidate for further development as an anti-inflammatory agent .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerCytotoxicity against HeLa, MCF-7
Induction of apoptosis
Anti-inflammatoryInhibition of IL-6 and TNF-α
AntimicrobialLimited activity against certain bacteria

Properties

IUPAC Name

N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5S/c1-13-2-5-16(6-3-13)27(23,24)20-10-14-8-19(22)21(11-14)15-4-7-17-18(9-15)26-12-25-17/h2-7,9,14,20H,8,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISHVYMJFQJMHGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC2CC(=O)N(C2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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